molecular formula C14H9NaO6S B044254 Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate CAS No. 153277-35-1

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Cat. No.: B044254
CAS No.: 153277-35-1
M. Wt: 328.27 g/mol
InChI Key: KHILLYASAGTPOI-UHFFFAOYSA-M
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Description

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is a water-soluble, sulfonated anthraquinone derivative of significant interest in advanced research applications. Its core value lies in the conjugated dioxo-anthracene system, which confers excellent electron-accepting and redox-active properties. This compound serves as a critical component in the development of novel redox flow batteries (RFBs), where it functions as a highly stable and tunable anolyte or catholyte, contributing to enhanced energy storage capacity and cycle life. Beyond energy storage, its strong, characteristic chromophore makes it a valuable intermediate in the synthesis of functional dyes and pigments, as well as in the fabrication of advanced organic electronic materials. Researchers also utilize this sulfonate as a model compound for studying electron transfer mechanisms, interfacial behavior in electrochemical systems, and as a building block for supramolecular assemblies. The hydrate form ensures improved handling and solubility for precise formulation in aqueous-based experimental protocols. This high-purity reagent is intended For Research Use Only and is an essential tool for scientists pioneering innovations in sustainable energy, smart materials, and synthetic chemistry.

Properties

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHILLYASAGTPOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153277-35-1
Record name Anthraquinone-2-sulfonic acid, sodium salt monohydrate
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Preparation Methods

Regioselectivity in Sulfonation

Achieving selective sulfonation at the 2-position remains challenging due to anthraquinone’s symmetry. Computational studies suggest that electron-donating substituents adjacent to the sulfonation site can enhance selectivity, but this requires pre-functionalized starting materials. Catalytic systems using ionic liquids or zeolites are under investigation to improve regioselectivity without costly intermediates.

Byproduct Formation

Side reactions, such as disulfonation or oxidation of the anthraquinone backbone, are common. Optimizing reaction time and temperature minimizes these issues. For example, maintaining nitration temperatures below 40°C reduces nitro group migration.

Solubility Management

The sodium salt’s high water solubility complicates isolation. Salting-out techniques using NaCl or KCl increase ionic strength, precipitating the product while leaving impurities in solution .

Chemical Reactions Analysis

Types of Reactions: Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Chemical Properties and Structure

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has a unique dioxo structure that contributes to its reactivity and functionality. The presence of the sulfonate group enhances its solubility in water, making it suitable for various aqueous processes. Its molecular formula is C14H9NaO4SC_{14}H_{9}NaO_{4}S, and it is recognized for its ability to form charge-transfer complexes with other organic compounds, such as 9,10-dimethoxyanthracene-2-sulfonate .

Applications in the Paper Industry

One of the primary applications of this compound is as a catalyst in the soda pulping process used in the paper industry. This process involves treating wood chips with sodium hydroxide (NaOH) at elevated temperatures to break down lignin, which binds cellulose fibers together. The compound acts as a redox mediator , facilitating electron transfer between lignin and hydroxide ions, thus enhancing delignification efficiency .

Table 1: Role of this compound in Soda Pulping

ParameterDescription
Function Redox mediator
Process Alkaline pulping (soda process)
Effectiveness Increases delignification rate
Temperature Range Typically operates at elevated temperatures

Applications in Organic Synthesis

The compound is also utilized in organic synthesis due to its ability to participate in redox reactions. It can serve as an electron acceptor in various chemical transformations, making it valuable for synthesizing complex organic molecules. Its interactions with other compounds can lead to the formation of charge-transfer complexes that are crucial for developing new materials .

Case Study: Charge-Transfer Complex Formation

In a study examining the interaction between this compound and 9,10-dimethoxyanthracene-2-sulfonate, researchers found that the resulting charge-transfer complex exhibited unique photophysical properties that could be harnessed for applications in organic electronics and photochemistry .

Applications in Materials Science

This compound's ability to form charge-transfer complexes extends its utility into materials science. These complexes can be integrated into organic electronic devices such as solar cells and light-emitting diodes (LEDs). The compound's electron-accepting properties are particularly beneficial for enhancing device efficiency and stability .

Table 2: Potential Applications in Materials Science

ApplicationDescription
Organic Electronics Used in solar cells and LEDs
Photochemical Probes Acts as a fluorescence probe
Charge Transfer Complexes Enhances material properties

Mechanism of Action

The mechanism of action of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate involves its interaction with molecular targets through its quinone and sulfonate groups. These interactions can lead to the formation of charge-transfer complexes and influence various biochemical pathways. The compound’s electrochemical properties also play a role in its reactivity and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Sodium 9,10-Dioxo-9,10-Dihydroanthracene-1-Sulfonate
  • CAS No.: 128-56-3
  • Structure : Sulfonate group at the 1-position instead of 2.
  • Properties : Reduced solubility compared to the 2-sulfonate isomer due to steric hindrance .
  • Applications: Limited data, but structural differences likely alter reactivity in redox reactions.
Sodium 9,10-Dioxo-9,10-Dihydroanthracene-2,7-Disulfonate
  • CAS No.: 853-67-8
  • Structure : Two sulfonate groups at positions 2 and 6.
  • Properties: Higher water solubility (similarity score 0.70) and increased polarity compared to the monosulfonated derivative.
  • Applications: Potential use in dye manufacturing or as a fluorescent probe.
1-Amino-4-(Isopropylamino)-9,10-Dioxo-9,10-Dihydroanthracene-2-Sulfonic Acid
  • Structure: Amino and isopropylamino substituents at positions 1 and 4.
  • Properties : Enhanced biological activity (similarity score 0.852) due to amine groups, which facilitate target binding .

Functional Analogues

Alizarin Red S (Sodium 3,4-Dihydroxy-9,10-Dioxo-9,10-Dihydroanthracene-2-Sulfonate)
  • CAS No.: 130-22-3
  • Structure : Hydroxyl groups at positions 3 and 4, sulfonate at position 2.
  • Properties :
    • Solubility : 1 g/L in water , lower than the target compound due to hydroxyl groups.
    • Acidity : pKa values of 5.49 and 10.85 , making it pH-sensitive.
  • Applications : Widely used as a pH indicator and in dye degradation studies .
9,10-Dioxo-9,10-Dihydroanthracene Derivatives with Methyl/Acetyl Groups
  • Examples : 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate (6) and diacetylated product (7) .
  • Properties : Reduced solubility due to ester/acetyl groups but increased stability in organic solvents.
  • Applications: Intermediate in synthetic chemistry for producing functionalized anthraquinones .

Solubility and Stability

  • Sodium 2-sulfonate hydrate : High water solubility due to the sodium sulfonate group; stable under dry, ventilated storage .
  • Alizarin Red S : Moderate solubility (1 g/L) with pH-dependent speciation .
  • Disulfonated analogs : Higher solubility but prone to aggregation in acidic conditions .

Biological Activity

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, also known as PSB 069, is a compound that has garnered attention for its biological activities, particularly as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.

Overview of NTPDases

NTPDases (NTP diphosphohydrolases) are enzymes that hydrolyze nucleoside triphosphates (NTPs) and diphosphates (NDPs), playing critical roles in purinergic signaling. The inhibition of these enzymes can lead to significant alterations in cellular signaling and metabolism due to the accumulation of extracellular nucleotides such as ATP and ADP.

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate acts primarily by:

  • Inhibiting NTPDases : It binds to the active sites of NTPDases 1, 2, and 3, preventing their enzymatic activity. This inhibition leads to increased levels of ATP and ADP in the extracellular space.
  • Modulating Purinergic Signaling : The accumulation of nucleotides activates purinergic receptors, which can trigger various downstream signaling pathways affecting cellular functions such as proliferation, apoptosis, and inflammation .

The compound exhibits several notable biochemical properties:

  • Solubility : It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory experiments.
  • Stability : Under standard laboratory conditions, PSB 069 is relatively stable; however, prolonged exposure may lead to degradation and reduced activity .

Antimicrobial Activity

Recent studies have shown that derivatives of anthraquinone compounds exhibit antimicrobial properties. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has been evaluated for its effectiveness against various microbial strains:

Microbial StrainInhibition Zone Diameter (mm)Reference
Gram-positive bacteriaVaries significantly
Gram-negative bacteriaModerate activity observed

The compound demonstrated a broad spectrum of activity against both bacteria and fungi.

Cytotoxicity Studies

Cytotoxic effects have been explored in various cancer cell lines. For instance:

  • Human Glioblastoma Cells : In vitro studies indicated that PSB 069 inhibited cell proliferation through modulation of signaling pathways related to apoptosis .
  • Dose-dependent Effects : The cytotoxicity was found to be dose-dependent, with lower concentrations exhibiting less toxicity while higher concentrations resulted in significant cell death .

Case Studies

  • Cell Signaling Modulation :
    • A study highlighted the impact of PSB 069 on the NF-κB signaling pathway. Inhibition led to reduced phosphorylation levels in glioblastoma cells, suggesting potential therapeutic applications in cancer treatment .
  • Animal Model Research :
    • In vivo studies using Wistar albino rats demonstrated that administration of PSB 069 resulted in stabilization of lysosomal membranes and downregulation of inflammatory markers such as TNF-α and COX-2 .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate?

Answer: The compound is typically synthesized via sulfonation of anthraquinone derivatives followed by sodium salt formation. Key characterization methods include:

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular weight (328.27 g/mol) and structure .
  • Elemental Analysis to verify hydration state (monohydrate, C₁₄H₇NaO₅S·H₂O) .
  • UV-Vis Spectroscopy to identify absorption bands associated with the anthraquinone core (e.g., λₐᵦₛ ~250–400 nm) .

Q. How is this compound used as a photochemical fluorescence probe, and what experimental conditions optimize its performance?

Answer: As an in situ fluorescence probe, it forms charge-transfer complexes with electron-rich aromatic systems (e.g., 9,10-dimethoxyanthracene-2-sulfonate). Optimization involves:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance solubility .
  • Excitation Wavelength : Typically 350–400 nm, with emission monitored at 450–550 nm .
  • Concentration Control : Maintain sub-millimolar concentrations to avoid self-quenching .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydration loss and degradation .
  • Incompatibilities : Avoid oxidizing agents (e.g., peroxides) to prevent explosive reactions .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during handling .

Advanced Research Questions

Q. How does this compound contribute to nonaqueous redox flow battery systems?

Answer: Derivatives of this compound, such as AQEG2TFSI , are engineered for high solubility (>1.5 M in acetonitrile) and stability in nonaqueous electrolytes. Key design strategies include:

  • Molecular Engineering : Introducing ethylene glycol ether side chains to enhance solubility .
  • Electrochemical Testing : Cyclic voltammetry shows reversible redox peaks at −1.2 V vs. Ag/Ag⁺, confirming anthraquinone’s role as an anolyte .

Q. What contradictions exist in studies on its photochemical stability, and how can they be resolved?

Answer: Conflicting data on photodegradation pathways (e.g., formation of pyrocatechol vs. 3,6-dihydroxyphthalic acid) arise from variations in:

  • Light Source Intensity : Higher UV exposure accelerates ring-opening reactions .
  • pH Conditions : Acidic media favor desulfonation, while neutral/alkaline conditions stabilize the quinone structure .
    Resolution : Standardize light intensity (e.g., 300 W/m² UV-A) and pH (buffered at 7.0) in comparative studies .

Q. How is this compound utilized in receptor antagonism studies, particularly for P2Y₁₂ receptors?

Answer: Analogues like PSB-0739 (a derivative) act as selective, reversible P2Y₁₂ antagonists. Methodological steps include:

  • In Vitro Assays : Use ADP-induced platelet aggregation tests with IC₅₀ values < 100 nM .
  • Cell Culture Compatibility : Ensure no cytotoxicity by conducting MTT assays at concentrations ≤10 µM .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values: How can researchers reconcile these differences?

Answer: Solubility varies due to hydration state and solvent purity. For example:

  • In Water : ~50 mg/mL (monohydrate form) vs. ~30 mg/mL (anhydrous form) .
  • In Ethanol : Lower solubility (5–10 mg/mL) due to reduced polarity .
    Recommendation : Pre-dry the compound at 60°C for 4 hours to standardize hydration before solubility tests .

Methodological Tables

Property Value Source
Molecular FormulaC₁₄H₇NaO₅S·H₂O
Molecular Weight328.27 g/mol
CAS Number153277-35-1
Solubility in Water50 mg/mL (monohydrate)
UV-Vis λₐᵦₛ (in DMSO)254 nm, 350 nm (shoulder)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate
Reactant of Route 2
Reactant of Route 2
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

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